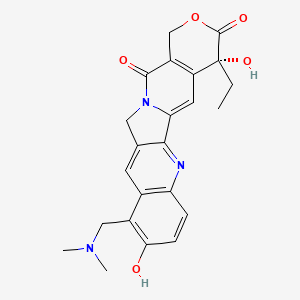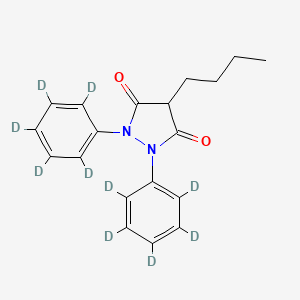
(R)-Topotecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Topotecan is a chiral derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication. This compound is primarily used in the treatment of various cancers, including ovarian cancer and small cell lung cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Topotecan involves several steps, starting from camptothecin. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 10-position of camptothecin.
Lactone Ring Formation: Formation of the E-ring lactone, which is crucial for the biological activity of the compound.
Chiral Resolution: Separation of the ®-enantiomer from the (S)-enantiomer using chiral chromatography.
Industrial Production Methods: Industrial production of ®-Topotecan typically involves:
Fermentation: Using genetically modified microorganisms to produce camptothecin.
Chemical Synthesis: Converting camptothecin to ®-Topotecan through a series of chemical reactions.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity ®-Topotecan.
Types of Reactions:
Oxidation: ®-Topotecan can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of ®-Topotecan can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted lactone derivatives.
Scientific Research Applications
®-Topotecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of topoisomerase I inhibition.
Biology: Employed in cell biology to investigate DNA replication and repair processes.
Medicine: Extensively used in clinical trials for the treatment of various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
®-Topotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Irinotecan: Another camptothecin derivative used in cancer treatment.
Camptothecin: The parent compound from which ®-Topotecan is derived.
9-Aminocamptothecin: A derivative with similar topoisomerase I inhibitory activity.
Comparison:
Irinotecan: Unlike ®-Topotecan, irinotecan is a prodrug that requires metabolic activation.
Camptothecin: ®-Topotecan has improved solubility and stability compared to camptothecin.
9-Aminocamptothecin: ®-Topotecan has a better safety profile and fewer side effects.
®-Topotecan stands out due to its potent topoisomerase I inhibition, improved pharmacokinetic properties, and effectiveness in treating various cancers.
Properties
IUPAC Name |
(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)



